6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile
Overview
Description
6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives have been extensively studied due to their versatile biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile typically involves the reaction of 6-methoxyquinoline with piperazine and a suitable nitrile source. The reaction conditions often include the use of solvents such as ethanol or dimethylacetamide and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile has a wide range of applications in scientific research:
Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, thereby affecting cellular processes such as proliferation, apoptosis, and signal transduction . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Methoxy-2-(piperazin-1-yl)quinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial properties.
Camptothecin: Used in cancer therapy.
Mepacrine: An antiprotozoal agent.
What sets this compound apart is its unique combination of a methoxy group, a piperazine ring, and a carbonitrile group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-methoxy-2-piperazin-1-ylquinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-20-13-2-3-14-11(9-13)8-12(10-16)15(18-14)19-6-4-17-5-7-19/h2-3,8-9,17H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNOAFJJKICLPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)N3CCNCC3)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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